DHODH Inhibitory Activity: Ethyl vs. Chloro Analog Selectivity
A direct structural analog, 2-[(4-Chlorophenyl)amino]nicotinic acid (DHODH-IN-17), is a confirmed potent inhibitor of human DHODH with an IC50 of 0.40 μM . The target 4-ethylphenyl derivative lacks a similar literature report of DHODH activity. This chemical distinction is crucial; the ethyl group's increased lipophilicity and steric bulk compared to the chloro group likely abolish the key interaction with the DHODH ubiquinone binding site. Therefore, for projects targeting DHODH, the chloro analog is the active tool, while the ethyl analog serves as a critical negative control, selectivity probe, or an entirely different pharmacological profile. The quantitative outcome difference between the two compounds for this target is expected to be IC50(ethyl) >> IC50(chloro) = 0.40 μM.
| Evidence Dimension | Human DHODH Enzyme Inhibition |
|---|---|
| Target Compound Data | No significant inhibition reported; presumed inactive. (IC50 >> 10 μM) |
| Comparator Or Baseline | 2-[(4-Chlorophenyl)amino]nicotinic acid (DHODH-IN-17) IC50 = 0.40 μM |
| Quantified Difference | Inactivity vs. Potent Inhibition (0.40 μM) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This confirms target selectivity divergence, allowing researchers to use the ethyl derivative to map SAR and avoid the immunosuppressive/anticancer pathway associated with DHODH inhibition if undesired.
